molecular formula C10H12Cl2N2O B5788871 N-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide

N-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide

Cat. No.: B5788871
M. Wt: 247.12 g/mol
InChI Key: YGXPMBGGDDZPNV-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide is a chemical compound characterized by the presence of a dichlorophenyl group attached to a dimethylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide typically involves the reaction of 2,6-dichloroaniline with dimethylglycine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide is unique due to its specific combination of dichlorophenyl and dimethylglycinamide groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(dimethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-14(2)6-9(15)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXPMBGGDDZPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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